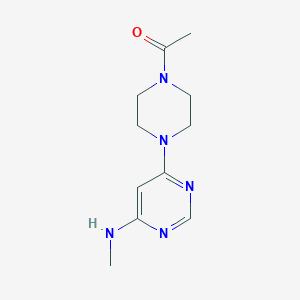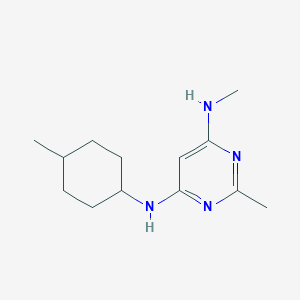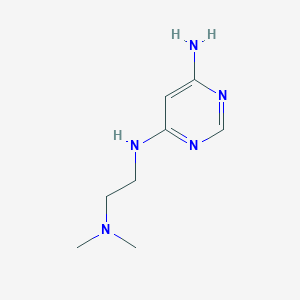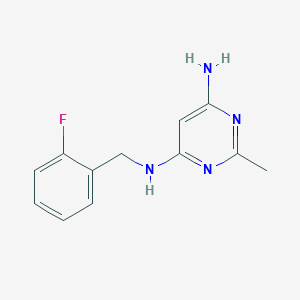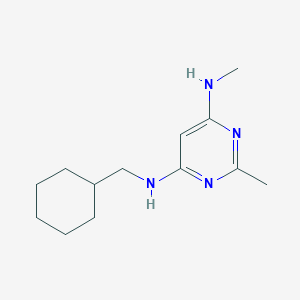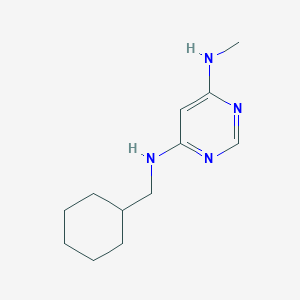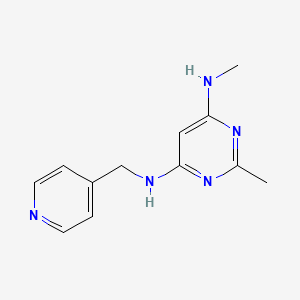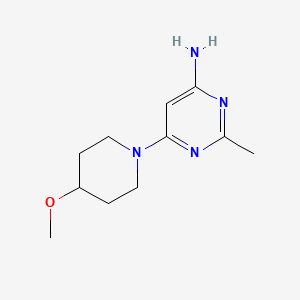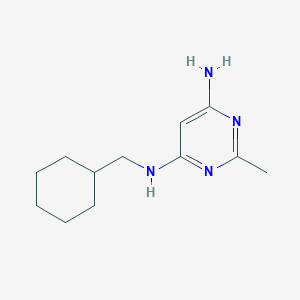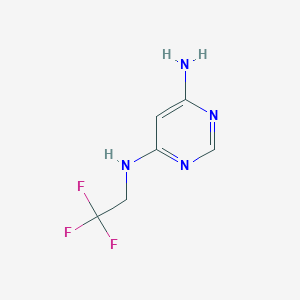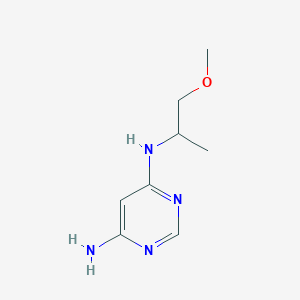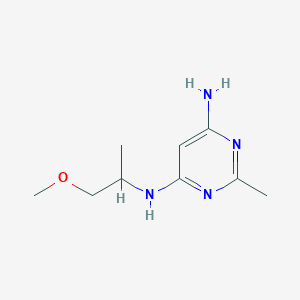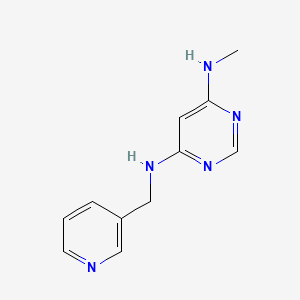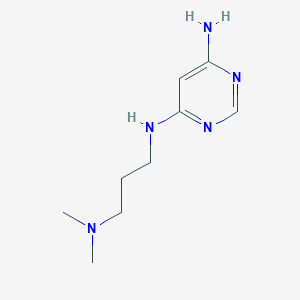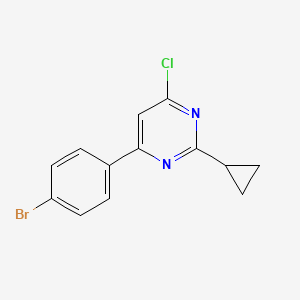
4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Übersicht
Beschreibung
The compound “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring. It also has a bromophenyl group, which is a benzene ring with a bromine atom attached, and a chlorine atom attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. The bromine atom on the bromophenyl group, for example, might make it susceptible to reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its constituent groups, and the types of intermolecular forces it can form .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
- The synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including derivatives with structural similarities to 4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine, have demonstrated marked inhibitory effects against retroviruses in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Antimicrobial Activity
- Research into pyridine and pyrimidine derivatives, including those related to 4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine, has shown that these compounds can possess significant antimicrobial properties. This is evident from the synthesis and antimicrobial screening of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which exhibited in vitro antimicrobial activities (Gad-Elkareem et al., 2011).
Antitubercular Activity
- The effect of halogen atom localization on the antimycobacterial activity of 2-amino-4-arylamino-6-methylpyrimidines has been studied. Altering the position of the halogen atom, akin to structural variations from 4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine, significantly impacts the level of antimycobacterial activity, suggesting the importance of structural optimization for therapeutic applications (Erkin & Krutikov, 2010).
Imaging Agent Development
- The development of potential single photon emission computed tomography (SPECT) imaging agents for corticotropin-releasing hormone receptors has utilized compounds structurally related to 4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine, highlighting the compound's utility in developing diagnostic tools (Tian et al., 2001).
Safety And Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its properties and potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in clinical trials .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWPUKJUUSTYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



